

Application Notes and Protocols: Synthesis and Purification of PROTAC SOS1 Degrader-3

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Compound of Interest

Compound Name: PROTAC SOS1 degrader-3

Cat. No.: B12407494

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Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome machinery.[3][4] This approach offers a distinct advantage over traditional inhibitors by removing the entire protein, potentially leading to a more profound and durable biological response and addressing previously "undruggable" targets.[2]

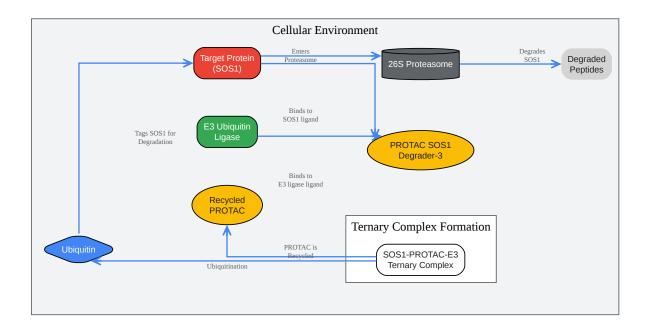
Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, key regulators of cell growth, proliferation, and differentiation.[5][6][7] Dysregulation of the RAS/MAPK pathway, often driven by mutations in RAS or upstream activators like SOS1, is a hallmark of many cancers.[8] Therefore, targeting SOS1 presents a promising therapeutic strategy.

This document provides detailed application notes and protocols for the synthesis and purification of **PROTAC SOS1 degrader-3**, also known as P7, a potent and specific degrader of the SOS1 protein.[9][10]



PROTAC Mechanism of Action

The mechanism of action for a PROTAC, such as SOS1 degrader-3, involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).



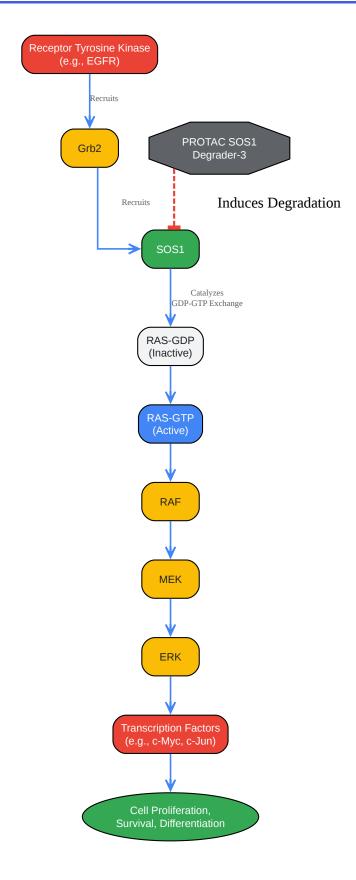
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Caption: General mechanism of action for a PROTAC molecule.

SOS1 Signaling Pathway

SOS1 is a critical upstream regulator of the RAS/MAPK signaling cascade. Its inhibition or degradation can effectively block this oncogenic pathway.





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Caption: Simplified SOS1-mediated RAS/MAPK signaling pathway.



Quantitative Data

Table 1: Physicochemical Properties of PROTAC SOS1 Degrader-3

Property	Value
Molecular Formula	C34H32F3N7O6
Molecular Weight	691.66 g/mol
CAS Number	3029320-99-5

Table 2: In Vitro Degradation Activity of PROTAC SOS1 Degrader-3[10][11]

Cell Line	Cancer Type	DC₅₀ (μM) at 24h
SW620	Colorectal	0.59
HCT116	Colorectal	0.75
SW1417	Colorectal	0.19

DC₅₀ (Degradation Concentration 50) is the concentration of the degrader required to reduce the level of the target protein by 50%.

Experimental Protocols Synthesis of PROTAC SOS1 Degrader-3 (P7)

The synthesis of **PROTAC SOS1 degrader-3** is based on the procedures described by Bian et al. (2022) in the Journal of Medicinal Chemistry.[9] The overall synthetic workflow is depicted below.





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Caption: General synthetic workflow for **PROTAC SOS1 degrader-3**.

Materials:

- 6,7-dimethoxy-N1-(3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)propyl)quinazoline-2,4-diamine (core structure)
- tert-butyl (2-(2-aminoethoxy)ethoxy)ethyl)carbamate (linker precursor)
- HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
- DIPEA (N,N-Diisopropylethylamine)
- DMF (Dimethylformamide)
- TFA (Trifluoroacetic acid)
- DCM (Dichloromethane)
- Reagents and solvents for purification (e.g., silica gel, ethyl acetate, methanol, hexane)

Procedure:

Step 1: Coupling of the Linker to the Quinazoline Core

• To a solution of the quinazoline core (1 equivalent) in DMF, add the linker precursor (1.2 equivalents), HATU (1.5 equivalents), and DIPEA (3 equivalents).



- Stir the reaction mixture at room temperature for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.

Step 2: Deprotection of the Boc Group

- Dissolve the crude Boc-protected intermediate in a 1:1 mixture of TFA and DCM.
- Stir the solution at room temperature for 1-2 hours.
- Monitor the deprotection by TLC or LC-MS.
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
- Co-evaporate with toluene to remove residual TFA. The resulting residue is the aminefunctionalized intermediate.

Step 3: Coupling with the E3 Ligase Ligand Precursor

- Dissolve the amine-functionalized intermediate (1 equivalent) and the pre-activated E3 ligase ligand carboxylic acid (e.g., pomalidomide-acid, 1.1 equivalents) in DMF.
- Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the solution.
- Stir the reaction mixture at room temperature for 12-16 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, work up the reaction as described in Step 1 to obtain the crude PROTAC SOS1 degrader-3.



Purification of PROTAC SOS1 Degrader-3

Materials:

- Crude PROTAC SOS1 degrader-3
- Silica gel for column chromatography (e.g., 230-400 mesh)
- Solvents for chromatography (e.g., dichloromethane, methanol, ethyl acetate, hexane)
- Preparative High-Performance Liquid Chromatography (HPLC) system (if required for high purity)

Procedure:

- Silica Gel Column Chromatography:
 - Dissolve the crude product in a minimal amount of the mobile phase (e.g., dichloromethane).
 - Load the solution onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or dichloromethane).
 - Elute the column with a gradient of a more polar solvent (e.g., methanol in dichloromethane or ethyl acetate in hexane). The specific gradient will depend on the polarity of the compound and impurities.
 - Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
 - Combine the pure fractions and concentrate under reduced pressure to yield the purified
 PROTAC SOS1 degrader-3.
- Preparative HPLC (for higher purity):
 - If further purification is needed, dissolve the product from the column chromatography in a suitable solvent (e.g., methanol or DMSO).



- Inject the solution onto a preparative C18 HPLC column.
- Elute with a gradient of acetonitrile in water (often with 0.1% TFA or formic acid as a modifier).
- Collect the peak corresponding to the desired product.
- Lyophilize the collected fractions to obtain the final high-purity PROTAC SOS1 degrader 3.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

- ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
- High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This document provides a comprehensive guide for the synthesis and purification of **PROTAC SOS1 degrader-3**. The detailed protocols and supplementary information are intended to enable researchers to produce this valuable tool for studying the role of SOS1 in cellular signaling and for potential therapeutic development. Adherence to the described procedures and careful monitoring of the reactions are crucial for successful synthesis and obtaining a high-purity final product.

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